molecular formula C21H19NO5 B2411870 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034597-34-5

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2411870
CAS No.: 2034597-34-5
M. Wt: 365.385
InChI Key: SKPXAUYPXIDIEK-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule featuring a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a methoxybenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole and 7-methoxybenzofuran intermediates, followed by their coupling through a pyrrolidine linker. Common synthetic methods include:

    Formation of Benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of 7-Methoxybenzofuran: This involves the cyclization of appropriate phenol derivatives with methoxy substituents.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and 7-methoxybenzofuran intermediates using pyrrolidine as a linker under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-24-17-4-2-3-14-10-19(27-20(14)17)21(23)22-8-7-15(11-22)13-5-6-16-18(9-13)26-12-25-16/h2-6,9-10,15H,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPXAUYPXIDIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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